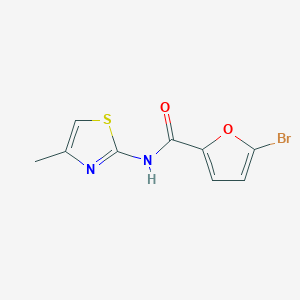
1-(4-aminobenzoyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-aminobenzoyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine, also known as AMPP, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the pyrazole family and has a molecular formula of C16H15N3O.
Mechanism of Action
1-(4-aminobenzoyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine acts as a fluorescent probe by binding to metal ions and forming a complex. This complex exhibits fluorescence, which can be detected using spectroscopic techniques. The mechanism of action of this compound in the detection of amyloid fibrils in Alzheimer's disease is still unclear and requires further research.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a synthetic compound that has been designed for scientific research purposes only.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-aminobenzoyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine in lab experiments is its high selectivity and sensitivity towards metal ions. It is also easy to synthesize and has a high fluorescence quantum yield. However, one of the limitations of using this compound is its low water solubility, which can make it difficult to use in aqueous solutions.
Future Directions
In the future, researchers could explore the use of 1-(4-aminobenzoyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine in the detection of other metal ions and the development of new metal complexes. Additionally, further research could be conducted on the mechanism of action of this compound in the detection of amyloid fibrils in Alzheimer's disease. Finally, researchers could explore ways to improve the water solubility of this compound to make it more suitable for use in aqueous solutions.
Synthesis Methods
1-(4-aminobenzoyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine can be synthesized by reacting 4-aminobenzoyl hydrazine with ethyl acetoacetate in the presence of hydrazine hydrate and acetic acid. The resulting product is then reacted with phenylhydrazine and methyl iodide to obtain this compound. This method has been used by many researchers to synthesize this compound in the laboratory.
Scientific Research Applications
1-(4-aminobenzoyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a ligand in the synthesis of metal complexes. Additionally, this compound has been used as a biological stain for the detection of amyloid fibrils in Alzheimer's disease.
properties
IUPAC Name |
(4-aminophenyl)-(5-anilino-3-methylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-11-16(19-15-5-3-2-4-6-15)21(20-12)17(22)13-7-9-14(18)10-8-13/h2-11,19H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUOKNQNDMXZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5708646.png)

![2-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5708657.png)
![5-[(cyclohexylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5708658.png)

![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5708679.png)

![N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5708700.png)



![4-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5708722.png)
![3-(difluoromethyl)-N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708723.png)
![3-chloro-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B5708734.png)